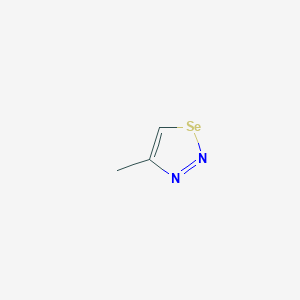
4-Methyl-1,2,3-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3-selenadiazole is a heterocyclic compound containing seleniumThis compound has garnered interest due to its role as a precursor in the chemical vapor deposition of selenium-containing materials .
Preparation Methods
The synthesis of 4-Methyl-1,2,3-selenadiazole can be achieved through several methods. One common approach involves the reaction of semicarbazones with selenium dioxide under solventless conditions. This method is efficient and yields high-purity products . Another method involves the use of p-toluenesulfonyl hydrazide and selenium dioxide to achieve regiospecific ring closure, resulting in the formation of the selenadiazole ring .
Chemical Reactions Analysis
4-Methyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with phosphines result in the formation of selenophosphoranes and substituted acetylenes.
Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.
Common reagents used in these reactions include selenium dioxide, phosphines, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1,2,3-selenadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3-selenadiazole, particularly in its biological applications, involves its interaction with molecular targets such as serum albumin. This interaction enhances the cellular uptake and bioavailability of the compound, leading to its observed antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to proteins and other cellular components plays a crucial role.
Comparison with Similar Compounds
4-Methyl-1,2,3-selenadiazole can be compared with other selenadiazole derivatives, such as:
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- 4-ethyl-5-methyl-1,2,3-selenadiazole
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities . For instance, 4-ethyl-5-methyl-1,2,3-selenadiazole has shown higher antimicrobial activity compared to other selenadiazoles .
Properties
CAS No. |
30318-89-9 |
|---|---|
Molecular Formula |
C3H4N2Se |
Molecular Weight |
147.05 g/mol |
IUPAC Name |
4-methylselenadiazole |
InChI |
InChI=1S/C3H4N2Se/c1-3-2-6-5-4-3/h2H,1H3 |
InChI Key |
ITAFKWHNVWHLML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[Se]N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















